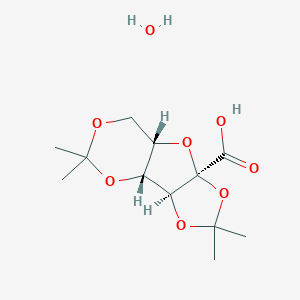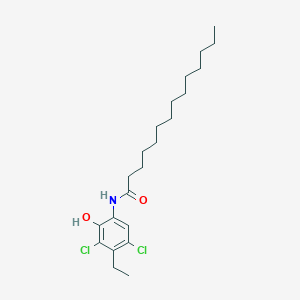
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide, also known as AEA, is an endocannabinoid that plays a crucial role in the endocannabinoid system. It is a lipid molecule that is produced in the body and acts as a natural agonist for the cannabinoid receptors. AEA has been the subject of extensive scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide acts as an agonist for the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to a variety of physiological effects. N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide also interacts with other receptors, such as the TRPV1 receptor, which is involved in pain perception.
Effets Biochimiques Et Physiologiques
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the release of pro-inflammatory cytokines, reduce pain perception, and promote neurogenesis. N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide also plays a role in the regulation of appetite, mood, and sleep.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide in lab experiments is that it is a naturally occurring molecule in the body, which makes it easier to study its effects on physiological processes. However, N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide is a lipid molecule that is difficult to work with in the lab, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide. One area of interest is the role of N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide in the regulation of mood and anxiety. Another area of interest is the potential therapeutic applications of N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide in the treatment of pain and inflammation. Additionally, further research is needed to understand the mechanisms underlying the effects of N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide on neurogenesis and appetite regulation.
Méthodes De Synthèse
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide is synthesized in the body from arachidonic acid by the action of the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). It can also be synthesized in the laboratory by the reaction of 3,5-dichloro-4-ethyl-2-hydroxybenzoyl chloride with tetradecylamine.
Applications De Recherche Scientifique
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide has been found to have several potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and neuroprotective effects. N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide has also been found to play a role in the regulation of appetite, mood, and sleep.
Propriétés
Numéro CAS |
103429-11-4 |
|---|---|
Nom du produit |
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide |
Formule moléculaire |
C22H35Cl2NO2 |
Poids moléculaire |
416.4 g/mol |
Nom IUPAC |
N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide |
InChI |
InChI=1S/C22H35Cl2NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-20(26)25-19-16-18(23)17(4-2)21(24)22(19)27/h16,27H,3-15H2,1-2H3,(H,25,26) |
Clé InChI |
QOMGCCJNANBUPO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)NC1=CC(=C(C(=C1O)Cl)CC)Cl |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NC1=CC(=C(C(=C1O)Cl)CC)Cl |
Synonymes |
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)tetradecanamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





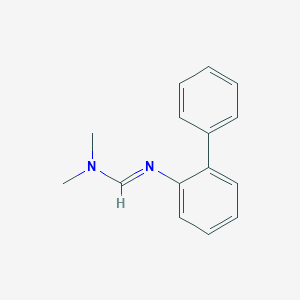
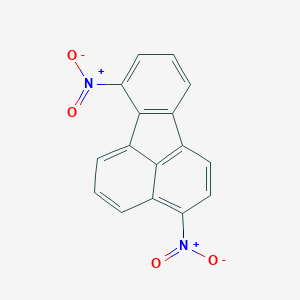
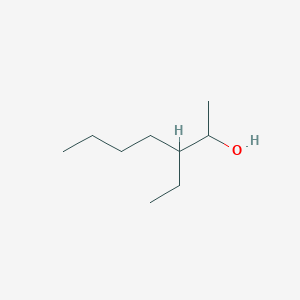
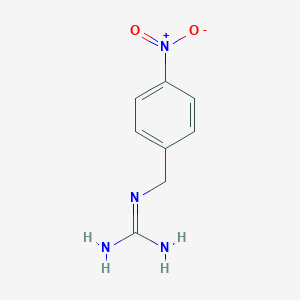

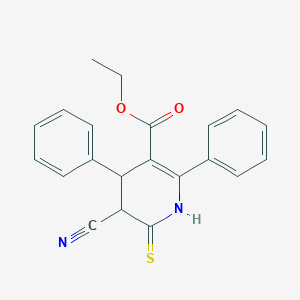
![2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid](/img/structure/B10028.png)
![1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine](/img/structure/B10029.png)
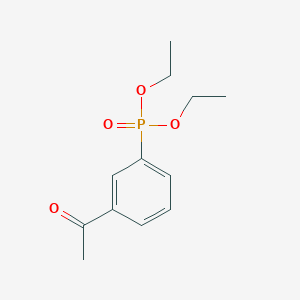
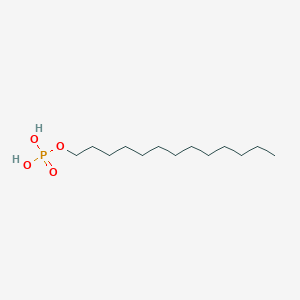
![(8R,9S,10R,13S,14S)-10,13-dimethyl-4-phenylsulfanyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B10038.png)
